molecular formula C10H22N2O B6611696 3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine CAS No. 953719-71-6

3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine

Cat. No. B6611696
CAS RN: 953719-71-6
M. Wt: 186.29 g/mol
InChI Key: DKPDLTGDTFHZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-1-(morpholin-4-yl)butan-2-amine (DMB) is an organic compound belonging to the family of amines. It is a colorless liquid with a mild amine odor. DMB has a wide variety of applications in the field of chemistry and biochemistry, including synthesis, drug discovery, and laboratory experiments. This article will provide an overview of DMB, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine has a wide variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used in the synthesis of chiral compounds and as a ligand in asymmetric catalysis.

Mechanism of Action

3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine acts as a base, proton acceptor, and hydrogen bond donor. It can also act as a nucleophile and can be used to catalyze a wide variety of reactions. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Biochemical and Physiological Effects
3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450, and to inhibit the activity of enzymes involved in the metabolism of fatty acids. It has also been shown to modulate the activity of various neurotransmitter systems, including the serotonin, dopamine, and GABA systems. Additionally, 3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine has been shown to modulate the activity of various hormones, including cortisol and testosterone.

Advantages and Limitations for Lab Experiments

3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized. Additionally, it is a highly reactive compound and can be used to catalyze a wide variety of reactions. However, 3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine also has several limitations. It is a highly volatile compound and can be difficult to store and handle. Additionally, it is a highly reactive compound and can react with other compounds in the laboratory.

Future Directions

There are several potential future directions for the use of 3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine in scientific research. One potential direction is the use of 3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine as a reagent in the synthesis of chiral compounds. Additionally, 3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine could be used in the development of new drugs and agrochemicals. Additionally, 3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine could be used in the development of new catalysts for organic reactions. Finally, 3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine could be used in the development of new methods for the synthesis of pharmaceuticals and agrochemicals.

Synthesis Methods

3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine can be synthesized by a variety of methods. One method involves the reaction of morpholine with dimethylformamide, followed by reaction with dimethyl sulfate. Another method involves the reaction of morpholine with dimethylformamide, followed by reaction with dimethyl sulfoxide. Additionally, 3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine can be synthesized from the reaction of morpholine with dimethylacetamide.

properties

IUPAC Name

3,3-dimethyl-1-morpholin-4-ylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-10(2,3)9(11)8-12-4-6-13-7-5-12/h9H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPDLTGDTFHZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-(morpholin-4-yl)butan-2-amine

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